5-[(Pent-3-yn-1-yl)amino]pyrazine-2-carboxylic acid
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Overview
Description
5-[(Pent-3-yn-1-yl)amino]pyrazine-2-carboxylic acid is a chemical compound with the molecular formula C10H11N3O2 It is a derivative of pyrazine, a nitrogen-containing heterocyclic aromatic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(Pent-3-yn-1-yl)amino]pyrazine-2-carboxylic acid typically involves the reaction of pyrazine-2-carboxylic acid with pent-3-yn-1-amine. The reaction is carried out under controlled conditions, often involving the use of a suitable solvent and a catalyst to facilitate the reaction. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often involving automated systems for precise control of reaction parameters. The final product is subjected to rigorous quality control measures to ensure its suitability for various applications .
Chemical Reactions Analysis
Types of Reactions
5-[(Pent-3-yn-1-yl)amino]pyrazine-2-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The amino and carboxylic acid groups can participate in substitution reactions with other chemical entities.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure optimal yields .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .
Scientific Research Applications
5-[(Pent-3-yn-1-yl)amino]pyrazine-2-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-[(Pent-3-yn-1-yl)amino]pyrazine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Pyrazine-2-carboxylic acid: A precursor in the synthesis of 5-[(Pent-3-yn-1-yl)amino]pyrazine-2-carboxylic acid.
Pent-3-yn-1-amine: Another precursor used in the synthesis.
Other pyrazine derivatives: Compounds with similar structures but different substituents, such as 3-aminopyrazine-2-carboxamide.
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C10H11N3O2 |
---|---|
Molecular Weight |
205.21 g/mol |
IUPAC Name |
5-(pent-3-ynylamino)pyrazine-2-carboxylic acid |
InChI |
InChI=1S/C10H11N3O2/c1-2-3-4-5-11-9-7-12-8(6-13-9)10(14)15/h6-7H,4-5H2,1H3,(H,11,13)(H,14,15) |
InChI Key |
SAQSUETWUFXYLZ-UHFFFAOYSA-N |
Canonical SMILES |
CC#CCCNC1=NC=C(N=C1)C(=O)O |
Origin of Product |
United States |
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